molecular formula C7H10O6 B14236593 Butane-1,1,1-tricarboxylic acid CAS No. 405914-62-7

Butane-1,1,1-tricarboxylic acid

Cat. No.: B14236593
CAS No.: 405914-62-7
M. Wt: 190.15 g/mol
InChI Key: ZNFNDZCXTPWRLQ-UHFFFAOYSA-N
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Description

Butane-1,1,1-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a butane backbone. This compound is part of the tricarboxylic acid family, which includes other well-known acids such as citric acid. Tricarboxylic acids play significant roles in various biochemical processes, including the citric acid cycle, which is fundamental to cellular respiration in aerobic organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,1,1-tricarboxylic acid can be achieved through several methods. One common approach involves the reaction of dialkyl phosphite with ethene-1,2-dicarboxylic acid dialkyl ester in the presence of a basic catalyst. This reaction yields a phosphonosuccinic acid tetraalkyl ester, which is then reacted with acrylic acid alkyl ester in the presence of an alkaline catalyst. The final product is obtained by saponification of the reaction mixture .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Butane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the three carboxyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols. Substitution reactions can produce a variety of derivatives, including esters and amides .

Scientific Research Applications

Butane-1,1,1-tricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butane-1,1,1-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it participates in the citric acid cycle, where it helps in the conversion of acetyl-CoA into energy through a series of enzymatic reactions. The compound’s carboxyl groups play a crucial role in binding to enzymes and facilitating these biochemical transformations .

Comparison with Similar Compounds

Butane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid, isocitric acid, and aconitic acid. While all these compounds share the presence of three carboxyl groups, their structural differences lead to unique chemical properties and biological functions. For instance:

This compound is unique due to its specific arrangement of carboxyl groups, which influences its reactivity and applications in various fields.

Properties

CAS No.

405914-62-7

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

butane-1,1,1-tricarboxylic acid

InChI

InChI=1S/C7H10O6/c1-2-3-7(4(8)9,5(10)11)6(12)13/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)

InChI Key

ZNFNDZCXTPWRLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

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